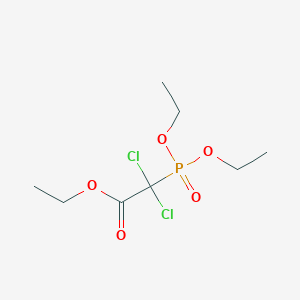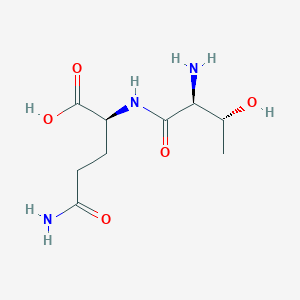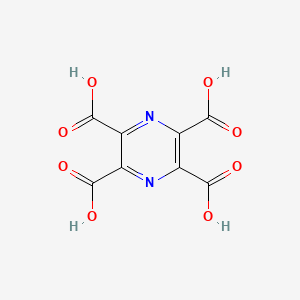
Pyrazinetetracarboxylic acid
Overview
Description
Pyrazinetetracarboxylic acid (PTCA) is a heterocyclic organic compound that contains four carboxylic acid groups. It is used in various scientific research applications due to its unique chemical properties. PTCA is synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Formation and Biodegradation
Pyrazines, including Pyrazinetetracarboxylic acid derivatives, are known for their occurrence in nature and synthetic environments, primarily used as flavoring additives. They are synthesized both chemically and biologically and have major formation during the heating of food. The degradation of these compounds in nature and their metabolic pathways in microorganisms and humans highlight their environmental and biological significance (Müller & Rappert, 2010).
Metal-Organic Frameworks
This compound reacts with metal ions to form coordination polymers, showcasing its utility in creating metal-organic frameworks (MOFs). For instance, a study demonstrated the formation of a novel 3D MOF structure utilizing Pyrazine-2,3,5,6-tetracarboxylic acid, which disassembles upon dehydration. This characteristic makes it a candidate for applications requiring controlled assembly and disassembly (Ghosh & Bharadwaj, 2004).
Antimicrobial and Antifungal Properties
Compounds derived from this compound, such as pyrazinecarboxylic acids, have shown antimicrobial and antifungal properties. Their interactions with metal ions and subsequent spectroscopic and thermal analyses reveal their potential in creating bioactive materials with specific microbial resistance characteristics (Świderski et al., 2016).
Synthesis and Drug Design
This compound derivatives play a crucial role in drug design, with activities against various bacterial and fungal pathogens being reported. Their synthesis, especially targeting Mycobacterium tuberculosis, showcases their potential in addressing antibiotic resistance and providing new therapeutic options (Seitz et al., 2002).
Molecular Docking and Enzyme Inhibition
Recent studies on Pyrazine derivatives, including this compound derivatives, have explored their role as inhibitors of critical enzymes like carbonic anhydrase and acetylcholinesterase. Molecular docking studies suggest these compounds' potential in developing treatments for conditions like Alzheimer's disease, highlighting their significance in medicinal chemistry (Taslimi et al., 2019).
Green Chemistry and Catalysis
The synthesis of Pyrazine derivatives aligns with the principles of green chemistry, emphasizing solvent-free conditions and energy-efficient methods. For example, chitosan-immobilized ionic liquids have been used to catalyze the synthesis of Pyrazine derivatives, underlining the environmental benefits and efficiency of such approaches (Khan et al., 2019).
Corrosion Inhibition
Pyrazine derivatives have been investigated for their corrosion inhibition properties, particularly for steel. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors of these compounds on metal surfaces, offering potential applications in material science and engineering (Obot & Gasem, 2014).
Mechanism of Action
Target of Action
Pyrazine-2,3,5,6-tetracarboxylic acid, also known as Pyrazinetetracarboxylic acid or 2,3,5,6-Pyrazinetetracarboxylic acid, primarily targets transition metal ions . It has been found to interact with Cobalt (II) ions and Cadmium (II) ions , forming complexes through coordination bonds.
Mode of Action
The interaction of Pyrazine-2,3,5,6-tetracarboxylic acid with its targets involves the formation of coordination complexes. The compound contains O- and N-atoms, which have been proven to be elegant candidates for rich coordination modes . These atoms function as hydrogen-bond acceptors as well as hydrogen-bond donors . In the case of the Cadmium complex, each Pyrazine-2,3,5,6-tetracarboxylic acid molecule links eight Cadmium (II) atoms .
Result of Action
The molecular and cellular effects of Pyrazine-2,3,5,6-tetracarboxylic acid’s action primarily involve the formation of coordination complexes with transition metal ions . These complexes can form 3D supramolecular architectures , which could potentially have various applications in areas such as host-guest chemistry, catalysis, electrical conductivity, and magnetic materials .
Action Environment
The action of Pyrazine-2,3,5,6-tetracarboxylic acid can be influenced by environmental factors. For instance, hydrothermal conditions have been found to promote the formation of coordination complexes with Cobalt (II) ions . Additionally, factors such as temperature and pH can influence the decarboxylation of Pyrazine-2,3,5,6-tetracarboxylic acid .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyrazine-2,3,5,6-tetracarboxylic acid are largely defined by its ability to form complexes with various metal ions . All the donor N and O atoms in Pyrazine-2,3,5,6-tetracarboxylic acid coordinate to metal ions . As a decadentate ligand, each Pyrazine-2,3,5,6-tetracarboxylic acid links multiple metal atoms . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly identified in the available literature.
Molecular Mechanism
The molecular mechanism of Pyrazine-2,3,5,6-tetracarboxylic acid is primarily related to its ability to form complexes with metal ions . . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly understood.
Properties
IUPAC Name |
pyrazine-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVZRHBNXZKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195776 | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43193-60-8 | |
| Record name | 2,3,5,6-Pyrazinetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43193-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043193608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z28T4GD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes pyrazine-2,3,5,6-tetracarboxylic acid an attractive ligand in coordination chemistry?
A1: Pyrazine-2,3,5,6-tetracarboxylic acid possesses four carboxyl groups and two nitrogen atoms on its pyrazine ring, offering multiple potential coordination sites for metal ions. This versatility allows H4pztc to adopt various coordination modes, forming diverse metal-organic frameworks (MOFs) with intriguing structural architectures. [, , , , , , , , , , , , , , , , , , , , ]
Q2: What are the common coordination modes observed for pyrazine-2,3,5,6-tetracarboxylic acid with metal ions?
A2: H4pztc can coordinate to metal ions in diverse modes, including:
- Bis-bidentate: The ligand bridges two metal centers, coordinating through two carboxylate groups on each side. []
- Tridentate chelating: The ligand coordinates to one metal center through one nitrogen atom and two oxygen atoms from adjacent carboxyl groups. [, ]
- Mixed coordination modes: H4pztc can simultaneously exhibit different coordination modes within a single structure, further increasing the structural diversity of its complexes. [, ]
Q3: How does the coordination environment of the metal ion influence the structure of pyrazine-2,3,5,6-tetracarboxylic acid complexes?
A3: The coordination preferences of the metal ion, such as coordination number and geometry, dictate the final structure of the complex. For instance, a metal ion favoring square planar geometry might lead to the formation of 2D sheet-like structures, while an octahedral preference might result in 3D frameworks. [, ]
Q4: What role do hydrogen bonds play in the structures of pyrazine-2,3,5,6-tetracarboxylic acid complexes?
A4: Hydrogen bonds, often involving uncoordinated carboxylate oxygen atoms and water molecules, contribute significantly to the extended structures of H4pztc complexes. These interactions can connect individual units, chains, or layers, leading to higher-dimensional supramolecular architectures. [, , , , ]
Q5: What is unique about the water clusters observed in some pyrazine-2,3,5,6-tetracarboxylic acid complexes?
A5: Intriguingly, some H4pztc complexes exhibit unique water clusters stabilized within their structures. For example, a hexadecameric water cluster was observed in a Cu(II)-based MOF. [] Another study reported an infinite chain of quasi-planar hexameric water clusters within a Co(II)-based framework. [] These water clusters highlight the potential of H4pztc complexes in templating unusual water arrangements.
Q6: Can pyrazine-2,3,5,6-tetracarboxylic acid undergo decarboxylation during complex formation?
A6: Yes, H4pztc can undergo decarboxylation under certain reaction conditions, particularly under hydrothermal treatment. This decarboxylation leads to the in-situ formation of ligands like pyrazine-2,6-dicarboxylic acid, which can further coordinate with metal ions, yielding new complexes. [, , ]
Q7: What are the potential applications of pyrazine-2,3,5,6-tetracarboxylic acid-based complexes?
A7: H4pztc-based complexes, with their diverse structures and tunable properties, hold promise in various fields, including:
- Luminescence: Lanthanide-based H4pztc complexes have shown potential for luminescent applications. []
- Magnetism: The magnetic properties of H4pztc complexes can be tuned by varying the metal ions, potentially leading to magnetic materials. []
Q8: What are the challenges and future directions in research on pyrazine-2,3,5,6-tetracarboxylic acid?
A8: Further research on H4pztc should focus on:
Q9: How does the choice of metal ion influence the properties and potential applications of pyrazine-2,3,5,6-tetracarboxylic acid complexes?
A9: The choice of metal ion significantly influences the properties of the resulting complex. For instance, using paramagnetic metal ions like Cu(II) or Mn(II) can introduce magnetic properties. [, ] Luminescent lanthanide ions like Eu(III) or Tb(III) can be incorporated to develop luminescent materials. [] Furthermore, the catalytic properties of the complex are heavily dependent on the metal ion's inherent reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


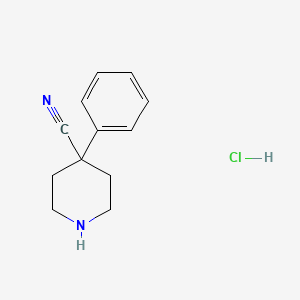
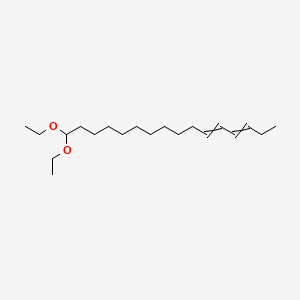
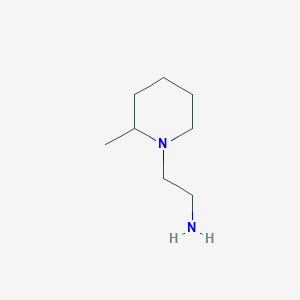



![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
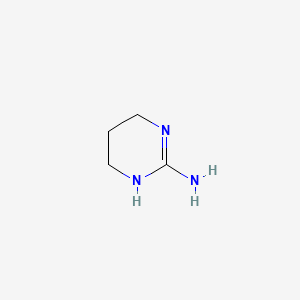

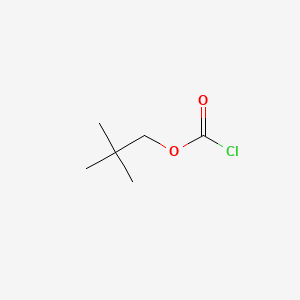

![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)
